1-Naphthonitrile

Catalog No.
S1539758
CAS No.
86-53-3
M.F
C11H7N
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthonitrile

CAS Number

86-53-3

Product Name

1-Naphthonitrile

IUPAC Name

naphthalene-1-carbonitrile

Molecular Formula

C11H7N

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H

InChI Key

YJMNOKOLADGBKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C#N

Synonyms

1-Napthonitrile

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#N

The exact mass of the compound 1-Naphthonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60230. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Naphthonitrile (CAS 86-53-3), also known as 1-cyanonaphthalene, is a fundamental polycyclic aromatic hydrocarbon derivative featuring a nitrile group at the sterically encumbered alpha position. As a low-melting crystalline solid (MP ~36 °C), it bridges the handling gap between volatile liquid nitriles (like benzonitrile) and higher-melting solids (like 2-naphthonitrile). In industrial and laboratory settings, it is primarily procured as a robust building block for cross-coupling, a specialized fluorophore component, and a precursor to 1-substituted naphthalene architectures where the cyano group directs regioselective metalation or resists unwanted side reactions .

Substituting 1-naphthonitrile with its beta-isomer (2-naphthonitrile) or simpler analogs like benzonitrile fundamentally alters reaction trajectories and process parameters. The alpha-position nitrile is sterically shielded by the adjacent peri-hydrogen of the naphthalene ring, which significantly dampens its susceptibility to transition-metal-catalyzed cycloadditions compared to the unhindered 2-isomer [2]. Furthermore, in directed metalation workflows, 2-naphthonitrile yields mixtures of regioisomers, whereas 1-naphthonitrile enforces strict regiocontrol [1]. Attempting to substitute 1-naphthonitrile with benzonitrile introduces high volatility and completely changes the thermal profile, rendering it unusable for targeted low-temperature solvent-free melts.

Strict Regiocontrol in Directed Metalation and Cross-Coupling

In sequential directed ortho cupration (DoCu) and oxidation reactions, the position of the directing cyano group dictates product purity. 1-Naphthonitrile directs coupling to afford the 2-arylated product as a single regioisomer in high yield. In direct comparison, the use of 2-naphthonitrile results in poor regiocontrol, yielding a 61:39 mixture of regioisomeric products [1].

Evidence DimensionRegioisomeric ratio in DoCu cross-coupling
Target Compound DataSingle regioisomer (high yield)
Comparator Or Baseline61:39 regioisomeric mixture (2-Naphthonitrile)
Quantified DifferenceComplete regiocontrol vs. ~3:2 mixture
ConditionsDirected ortho cupration followed by oxidation with arenes

Procurement of the 1-isomer is mandatory to avoid costly chromatographic separation of regioisomers in complex biaryl synthesis.

Steric Shielding Against Unwanted Cycloadditions

The steric encumbrance of the alpha-nitrile group provides high chemoselectivity when the nitrile moiety must act as a spectator. In cobalt-catalyzed[2+2+2] cycloadditions with alkynyl yndiamides, 2-naphthonitrile readily reacts to form cycloadducts in 60% yield. However, 1-naphthonitrile strongly resists the cycloaddition, resulting in sluggish, incomplete conversion and only a 21% yield [1].

Evidence DimensionCycloadduct yield in Co-catalyzed [2+2+2] cycloaddition
Target Compound Data21% yield (sluggish/incomplete conversion)
Comparator Or Baseline60% yield (2-Naphthonitrile)
Quantified Difference65% reduction in unwanted cycloaddition reactivity
ConditionsCobalt-catalyzed[2+2+2] cycloaddition with alkynyl yndiamides

Buyers designing multi-step syntheses should select 1-naphthonitrile to ensure the cyano group survives transition-metal steps that would otherwise consume less hindered nitriles.

Optimal Thermal Profile for Melt Processing

1-Naphthonitrile exhibits a melting point of 36–38 °C, allowing it to be stored as a stable solid but easily melted with mild heating. This contrasts sharply with benzonitrile (a liquid at -13 °C with higher volatility) and 2-naphthonitrile (a solid requiring heating to 66 °C to melt) .

Evidence DimensionMelting point / phase transition temperature
Target Compound Data36–38 °C
Comparator Or Baseline66 °C (2-Naphthonitrile); -13 °C (Benzonitrile)
Quantified Difference~30 °C lower melting point than 2-naphthonitrile
ConditionsStandard atmospheric pressure

The low melting point allows for highly concentrated or solvent-free melt reactions under mild conditions, reducing solvent waste and improving volumetric productivity.

Divergent Photochemical Reactivity

The photophysical behavior of the two isomers diverges completely in polar media. When irradiated with tetramethylethylene in methanol, 1-naphthonitrile undergoes reductive dimerization. Under identical conditions, 2-naphthonitrile yields a mixture of dihydronaphthalene derivatives [1].

Evidence DimensionMajor photoproduct class in polar media
Target Compound DataReductive dimerization products
Comparator Or BaselineDihydronaphthalenes (2-Naphthonitrile)
Quantified DifferenceCompletely divergent reaction pathways
ConditionsPhotoreaction with tetramethylethylene in methanol

For materials scientists developing photoinitiators or photoproducts, substituting the isomers will yield entirely different molecular architectures.

Regioselective Synthesis of 1,2-Disubstituted Naphthalenes

Because 1-naphthonitrile enforces strict regiocontrol in directed ortho metalation (unlike the 2-isomer), it is the preferred starting material for synthesizing complex 1,2-disubstituted naphthalene architectures used in pharmaceuticals and advanced ligands [1].

Chemoselective Multi-Step Synthesis

In synthetic routes involving transition-metal catalysis (such as cycloadditions or transfer hydrogenations), 1-naphthonitrile is selected to act as a sterically shielded, unreactive placeholder, ensuring the cyano group remains intact for downstream functionalization[2].

Solvent-Free Melt Chemistry

Leveraging its low melting point (~36 °C), 1-naphthonitrile is highly suitable for high-concentration or solvent-free melt reactions, offering the handling benefits of a solid at room temperature without the high-temperature requirements of 2-naphthonitrile .

Targeted Photochemical Dimerization

In photopolymerization and photochemical research, 1-naphthonitrile is specifically procured for its ability to undergo reductive dimerization in polar solvents, a pathway inaccessible to its beta-isomer [3].

XLogP3

3.3

Boiling Point

299.0 °C

Melting Point

37.5 °C

UNII

2AS1LZ61HD

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

25551-35-3
86-53-3

Wikipedia

1-naphthalenecarbonitrile

General Manufacturing Information

1-Naphthalenecarbonitrile: ACTIVE

Dates

Last modified: 08-15-2023

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